molecular formula C12H13NOS B008645 1-(Benzo[d]thiazol-2-yl)-2-methylbut-3-en-2-ol CAS No. 107401-64-9

1-(Benzo[d]thiazol-2-yl)-2-methylbut-3-en-2-ol

Cat. No.: B008645
CAS No.: 107401-64-9
M. Wt: 219.3 g/mol
InChI Key: ZAFBZUUDSZICCD-UHFFFAOYSA-N
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Description

Tubocurarine is a naturally occurring alkaloid derived from the bark of the South American plant Chondrodendron tomentosum. It is historically known for its use as an arrow poison by indigenous South Americans. Tubocurarine is a benzylisoquinoline derivative and was the first identified curare alkaloid. It was first isolated by Harold King in 1935 and was used clinically to induce neuromuscular blockade during surgeries .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tubocurarine can be synthesized through a series of chemical reactions involving benzylisoquinoline derivatives. One of the synthetic routes involves the use of vanillin as a starting material, followed by a series of transformations including Ullmann-type C-O couplings . The reaction conditions typically involve the use of copper catalysts and specific ligands to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of tubocurarine involves the extraction of the compound from the bark of Chondrodendron tomentosum. The extraction process includes boiling the bark to obtain a dark, heavy paste, which is then purified to isolate tubocurarine .

Chemical Reactions Analysis

Types of Reactions

Tubocurarine undergoes various types of chemical reactions, including:

    Oxidation: Tubocurarine can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the structure of tubocurarine, leading to different pharmacological properties.

    Substitution: Substitution reactions can introduce different functional groups into the tubocurarine molecule, altering its activity.

Common Reagents and Conditions

Common reagents used in the reactions involving tubocurarine include copper catalysts, ligands such as N,N-dimethylglycine, and bases like potassium phosphate . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired transformations.

Major Products

The major products formed from these reactions include various derivatives of tubocurarine, such as dimethyl-L-curine dimethochloride and cissampelosime methiodide .

Scientific Research Applications

Tubocurarine has been extensively studied for its applications in various fields:

Mechanism of Action

Tubocurarine exerts its neuromuscular blocking effects by inhibiting the activity of acetylcholine at post-synaptic nicotinic receptors. It acts as a reversible competitive antagonist, reducing the probability of activation by acetylcholine and preventing depolarization of the affected nerves . This mechanism distinguishes tubocurarine from other neuromuscular blocking agents and classifies it as a non-depolarizing neuromuscular blocker.

Comparison with Similar Compounds

Tubocurarine is compared with other similar compounds, such as:

These compounds share a similar mechanism of action but differ in their pharmacokinetic properties, making tubocurarine unique in its duration of action and side effect profile.

Properties

CAS No.

107401-64-9

Molecular Formula

C12H13NOS

Molecular Weight

219.3 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2-methylbut-3-en-2-ol

InChI

InChI=1S/C12H13NOS/c1-3-12(2,14)8-11-13-9-6-4-5-7-10(9)15-11/h3-7,14H,1,8H2,2H3

InChI Key

ZAFBZUUDSZICCD-UHFFFAOYSA-N

SMILES

CC(CC1=NC2=CC=CC=C2S1)(C=C)O

Canonical SMILES

CC(CC1=NC2=CC=CC=C2S1)(C=C)O

Synonyms

2-Benzothiazoleethanol,alpha-ethenyl-alpha-methyl-(9CI)

Origin of Product

United States

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